molecular formula C17H13BrClNO B3056964 4''-Chlorophenacetyl quinoline CAS No. 75613-96-6

4''-Chlorophenacetyl quinoline

Cat. No.: B3056964
CAS No.: 75613-96-6
M. Wt: 362.6 g/mol
InChI Key: QJQYAXKWEUYAAU-UHFFFAOYSA-M
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Description

Based on analogous compounds (e.g., 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline from and 2-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid from ), it is inferred that the compound likely contains a 4-chlorophenyl group attached to the quinoline core. Quinoline derivatives are widely studied for their pharmacological and photophysical properties, with substituents significantly influencing reactivity, stability, and biological activity .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-quinolin-1-ium-1-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClNO.BrH/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19;/h1-11H,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQYAXKWEUYAAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443893
Record name N-(4'-Chlorophenacetyl) quinoline bromide salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75613-96-6
Record name N-(4'-Chlorophenacetyl) quinoline bromide salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’'-Chlorophenacetyl quinoline typically involves the reaction of 4-chloroacetophenone with quinoline under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 4-chloroacetophenone reacts with quinoline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 4’'-Chlorophenacetyl quinoline may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’'-Chlorophenacetyl quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group in the phenacetyl moiety to an alcohol.

    Substitution: The chlorine atom in the phenacetyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Quinoline derivatives, including 4’'-Chlorophenacetyl quinoline, have been investigated for their antimalarial, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’'-Chlorophenacetyl quinoline involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease pathways. The presence of the chlorine atom in the phenacetyl group can enhance its binding affinity and specificity for these targets, leading to improved therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

Electronic and Photophysical Properties

Table 2: Photophysical and Electronic Data
Compound Type Absorption Maxima (nm) Molar Extinction Coefficient (M⁻¹·cm⁻¹) Quantum Yield Key Observation Reference
Quinoline (unsubstituted) 200–300 6,000–19,000 0.1–0.3 Lower extinction than quinolones
Quinolone derivatives 300–400 18,000–30,000 0.2–0.4 Higher extinction due to ketone group
4-Methylquinoline 250–320 12,000–15,000 0.25 Methyl enhances electron density
4-Chlorophenyl-substituted 280–350 14,000–22,000 0.15–0.25 Chlorine withdraws electrons
  • Electronic Effects: Chlorine at the 4-position withdraws electrons, reducing the quinoline ring's electron density and altering reactivity in electrophilic substitutions .

Solubility and Reactivity

  • Solubility: Carboxylic acid derivatives (e.g., ) show improved solubility in polar solvents (DMSO, methanol) compared to nonpolar chlorophenyl analogs .
  • Reactivity : Isothiocyanate derivatives () react with cysteine residues, enabling protein labeling applications .

Biological Activity

4''-Chlorophenacetyl quinoline is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by recent research findings and case studies.

This compound has the molecular formula C17H13ClN2O and a molecular weight of 300.75 g/mol. The structure features a quinoline ring substituted with a chlorophenacetyl group, which is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests have shown that the compound is effective against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.3Cell cycle arrest
HCT11610.2DNA damage and apoptosis

In a study published in Molecules, the compound showed an IC50 value of 10.2 µM against HCT116 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound exhibited a MIC of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Antioxidant Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects in cellular systems.

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The DPPH assay revealed an IC50 value of 25 µg/mL, demonstrating significant radical scavenging activity .

Case Studies

  • Anticancer Study : A research team explored the effects of various derivatives of quinoline on cancer cell lines. The study found that modifications to the chlorophenacetyl group enhanced the anticancer efficacy of the base structure, leading to compounds with improved selectivity and potency against cancer cells .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial agents derived from quinolines, researchers noted that introducing electron-withdrawing groups, such as chlorine, increased the antibacterial activity against resistant strains of bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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